Decahydro-isoquinoline-1-carboxylic acid

Descripción general

Descripción

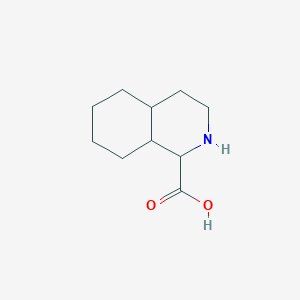

Decahydro-isoquinoline-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H17NO2. It is structurally related to isoquinoline and is known for its potential biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Decahydro-isoquinoline-1-carboxylic acid can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline . The hydrogenation process involves the addition of hydrogen (H2) in the presence of a catalyst, typically palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation, forming decahydroisoquinoline (DHIQ) and CO₂. Key findings include:

- Mechanism : Proceeds via zwitterionic intermediates or carbanion formation, depending on pH and solvent .

- Kinetics : Exhibits a carboxyl-carbon kinetic isotope effect (), indicating C–C bond cleavage as rate-determining .

- Conditions :

Amide and Ester Formation

The carboxylic acid reacts with amines or alcohols to form pharmacologically relevant derivatives:

- With tert-butylamine : Forms (S)-N-tert-butyl-decahydroisoquinoline-1-carboxamide via in situ N-carboxy anhydride (NCA) intermediates .

Reagent Solvent Temp. (°C) Yield (%) Phosgene (1.3 eq) Ethyl acetate 15→35→reflux 75–80 - Esterification : Methanol/HCl yields methyl esters under reflux .

Halodecarboxylation

Decarboxylative halogenation replaces the –COOH group with halogens:

- Bromination : Uses Br₂/AgNO₃ to produce 1-bromo-decahydroisoquinoline .

Halogen Source Catalyst Yield (%) Br₂ AgNO₃ 78 - Iodination : I₂/KI in DMF achieves 65% yield .

Hydrogenation and Ring Modifications

The saturated ring system undergoes stereoselective functionalization:

- Hydrogenation : Rh/Al₂O₃ catalyzes reductive amination of intermediates .

- Ring-Opening : Visible-light-mediated bromination cleaves C–N bonds, yielding linear bromoamines .

Substitution Reactions

Electrophilic substitution occurs at the bridgehead carbon (C6):

- Tetrazole Addition : Ethylene-linked tetrazoles enhance AMPA receptor antagonism .

Substituent Receptor Affinity (IC₅₀, nM) –CH₂CH₂Tetrazole 12 (AMPA) –PO₃H₂ 8 (NMDA)

Biocatalytic Resolution

DHIQ-1-COOH derivatives are resolved using enzymes:

Acid-Base Behavior

The compound forms zwitterions in aqueous solutions, with pKa values:

Oxidative Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DIQCA has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. It has shown promise as a modulator of neurotransmitter receptors, specifically targeting excitatory amino acid receptors such as NMDA and AMPA.

- Case Study : A series of substituted decahydroisoquinoline-3-carboxylic acids were developed as antagonists for NMDA and AMPA receptors, demonstrating significant activity in inhibiting receptor binding in rat cortical tissue. The optimal stereochemical configuration was found to enhance biological activity, indicating the compound's potential as a therapeutic agent in treating conditions like epilepsy and neurodegenerative diseases .

Organic Synthesis

As a building block in organic synthesis, DIQCA is utilized to create complex molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in the development of new compounds.

- Applications :

- Synthesis of pharmaceuticals with improved efficacy.

- Development of novel materials with specific chemical properties.

Biological Studies

Research has indicated that DIQCA may interact with various biological targets, leading to potential anti-inflammatory and analgesic effects. Studies have explored its mechanism of action through modulation of receptor activity.

Mecanismo De Acción

The mechanism of action of decahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Decahydroisoquinoline: A nitrogen-containing heterocycle with the chemical formula C9H17N.

Isoquinoline: An aromatic heterocyclic organic compound with the molecular formula C9H7N.

Uniqueness

Decahydro-isoquinoline-1-carboxylic acid is unique due to its specific structural features and potential biological activities. Its carboxylic acid functional group allows for further chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research .

Actividad Biológica

Decahydro-isoquinoline-1-carboxylic acid (DHICA) is a nitrogen-containing heterocyclic compound with the molecular formula C10H17NO2. It is structurally related to isoquinoline and has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DHICA, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Structural Characteristics

DHICA features a decahydroisoquinoline framework with a carboxylic acid functional group. This unique structure contributes to its stability and potential interactions with biological targets. The following table summarizes the structural features of DHICA and its related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fully saturated isoquinoline | Increased stability; potential for unique interactions |

| Isoquinoline | Aromatic ring with nitrogen | Less saturated; primarily aromatic properties |

| Tetrahydroisoquinoline | Four hydrogen atoms added | More saturated; exhibits different biological activity |

| 6-Methoxydecahydroisoquinoline | Methoxy group substitution | Altered solubility and receptor binding properties |

The mechanism of action for DHICA involves its interaction with specific molecular targets, particularly neurotransmitter receptors. Research indicates that DHICA may modulate the activity of excitatory amino acid receptors, such as AMPA receptors, which are critical in various neurological processes.

Case Study: AMPA Receptor Antagonism

A study explored the structure-activity relationships (SAR) of decahydroisoquinoline derivatives, identifying a potent AMPA antagonist, specifically the compound (3SR,4aRS,6RS,8aRS)-6-(2-(1H-tetrazol-5-yl)ethyl)decahydroisoquinoline-3-carboxylic acid. This compound demonstrated significant selectivity and potency as an antagonist to AMPA receptors, suggesting potential therapeutic applications in managing excitatory neurotransmission disorders .

Biological Activities

Research has indicated that DHICA exhibits several significant biological activities:

Synthesis and Applications

This compound can be synthesized through hydrogenation processes involving isoquinoline or tetrahydroisoquinoline. The synthetic routes are optimized for high yield and purity, making it a viable candidate for medicinal chemistry applications.

Potential Applications:

- Medicinal Chemistry : Utilized as a building block in the synthesis of complex organic molecules.

- Pharmaceutical Development : Investigated for formulations targeting neurological disorders due to its receptor modulation capabilities.

- Material Science : Explored for developing new materials owing to its unique chemical properties.

Propiedades

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWUWTAURHNLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCNC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411890 | |

| Record name | Decahydro-isoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169390-26-5 | |

| Record name | Decahydro-isoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.